molecular formula C19H27ClN2O B4659822 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE

1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE

Cat. No.: B4659822
M. Wt: 334.9 g/mol
InChI Key: ARJYYBVNXIJTRL-UHFFFAOYSA-N
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Description

1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound’s structure includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a cyclopentyl-propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield protected piperazines in high yields (81-91%) under basic conditions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O/c1-15-6-8-17(20)14-18(15)21-10-12-22(13-11-21)19(23)9-7-16-4-2-3-5-16/h6,8,14,16H,2-5,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJYYBVNXIJTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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